molecular formula C24H24FN5O2S B2847764 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 1358830-98-4

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2847764
CAS No.: 1358830-98-4
M. Wt: 465.55
InChI Key: KFLHYOKRNCBDGG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-d]pyrimidin core, a bicyclic heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:

  • 1-Ethyl substituent: Enhances lipophilicity and metabolic stability .
  • 3-Methyl and 7-oxo moieties: Stabilize the core structure and influence hydrogen-bonding interactions .
  • Sulfanyl-linked acetamide: The thioether bridge connects the core to an N-(3-methylphenyl)acetamide group, which may modulate solubility and receptor engagement .

The compound’s IUPAC name is systematically validated across multilingual nomenclature systems, confirming its stereochemical and substituent precision .

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-8-10-18(25)11-9-17)33-14-20(31)26-19-7-5-6-15(2)12-19/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLHYOKRNCBDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorobenzyl group: This is achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the thioacetamide moiety: This step involves the reaction of the intermediate compound with thioacetamide derivatives.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyrazolo[4,3-d]pyrimidin 1-Ethyl, 4-fluorobenzyl, 3-methyl, N-(3-methylphenyl)acetamide ~528.6 (estimated)* N/A
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidin Chromen-4-one, 3-fluorophenyl, acetamide 571.2 302–304
Equimolecular combination with DMSO (C₂₆H₂₃FIN₅O₄·C₂H₆OS) Pyrido[4,3-d]pyrimidin Cyclopropyl, fluoro-iodophenyl, acetamide, DMSO solvate 693.53 N/A

*Estimated based on IUPAC formula.

Key Observations :

  • Substituent Impact : The 4-fluorobenzyl group in the target compound contrasts with chromen-4-one () and cyclopropyl (), affecting electronic profiles and steric bulk.
  • Solubility : The DMSO-solvated compound () highlights formulation strategies distinct from the target compound’s thioether-acetamide linkage .

Table 2: Heterocyclic Analogues with Acetamide Moieties

Compound Name Core Structure Key Substituents Biological Relevance Reference
(E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide Indole Trifluoroacetyl, 4-fluorostyryl, 4-methoxyphenyl pLDH assay (antimalarial)
N-(((3S,3aS)-7-(6-Acetylpyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo[b]oxazolo[3,4-d][1,4]oxazin Acetylpyridinyl, tetrahydrooxazin Undisclosed
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Tetrahydropyrimidin 4-Fluorophenyl, sulfanylidene, ethanone Synthetic intermediate

Key Observations :

  • Acetamide Role : While all compounds feature acetamide, its positioning (e.g., indole-7-yl in vs. pyrazolo-pyrimidin-5-yl in the target compound) influences target selectivity .

Biological Activity

The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide represents a class of pyrazolo[4,3-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article aims to detail the biological activity of this compound based on available literature and research findings.

Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit a range of biological activities primarily through inhibition of key enzymes involved in cellular processes. These include:

  • Kinase Inhibition: Many derivatives in this class have shown to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer and inflammation. For instance, compounds similar to the target compound have demonstrated significant inhibition against Aurora-A kinase and other protein kinases .

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:

  • Cell Line Studies:
    • A derivative with a similar structure exhibited significant cytotoxicity against various cancer cell lines including HCT116 (IC50 = 0.39 ± 0.06 µM) and MCF-7 (IC50 = 0.46 ± 0.04 µM) .
    • Another study indicated that specific analogs showed promising results with IC50 values as low as 0.01 µM against MCF7 cells .
  • Mechanistic Insights:
    • The anticancer activity is often associated with the ability to induce apoptosis in cancer cells and inhibit cell cycle progression at various phases .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[4,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines: Compounds in this category have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in inflammatory diseases.

Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerHCT1160.39 ± 0.06
AnticancerMCF-70.46 ± 0.04
AnticancerMCF70.01
Anti-inflammatoryIn vitro modelN/A

Case Study 1: Aurora-A Kinase Inhibition

A recent study explored the inhibition of Aurora-A kinase by a pyrazolo[4,3-d]pyrimidine derivative structurally related to the target compound. The results showed a significant reduction in kinase activity with an IC50 value of approximately 0.16 ± 0.03 µM, correlating with reduced cell viability in cancer cell lines.

Case Study 2: Cytotoxicity Profile

Another study assessed the cytotoxicity profile across multiple cancer cell lines using a series of pyrazolo[4,3-d]pyrimidine analogs. The findings indicated that structural modifications significantly impacted potency, emphasizing the importance of specific substituents on the pyrazole ring for enhancing biological activity.

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